4,4-Difluorocyclohexane-1-carbothioamide
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Overview
Description
4,4-Difluorocyclohexane-1-carbothioamide is an organic compound characterized by the presence of two fluorine atoms attached to a cyclohexane ring and a carbothioamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluorocyclohexane-1-carbothioamide typically involves the reaction of cyclohexane derivatives with fluorinating agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle fluorine gas safely. The subsequent steps to introduce the carbothioamide group are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
4,4-Difluorocyclohexane-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to amines or other reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines .
Scientific Research Applications
4,4-Difluorocyclohexane-1-carbothioamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein modifications.
Industry: It is used in the production of specialty chemicals and materials with enhanced properties, such as increased stability or reactivity
Mechanism of Action
The mechanism by which 4,4-Difluorocyclohexane-1-carbothioamide exerts its effects involves interactions with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. This can lead to inhibition or activation of specific biochemical pathways, depending on the context .
Comparison with Similar Compounds
Similar Compounds
4,4-Difluorocyclohexanecarboxylic Acid: Similar in structure but with a carboxylic acid group instead of a carbothioamide group.
4,4-Difluorocyclohexanamine: Contains an amine group instead of a carbothioamide group.
Uniqueness
4,4-Difluorocyclohexane-1-carbothioamide is unique due to the presence of both fluorine atoms and the carbothioamide group, which confer distinct chemical properties. These properties include increased stability, reactivity, and the ability to form strong interactions with biological targets, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C7H11F2NS |
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Molecular Weight |
179.23 g/mol |
IUPAC Name |
4,4-difluorocyclohexane-1-carbothioamide |
InChI |
InChI=1S/C7H11F2NS/c8-7(9)3-1-5(2-4-7)6(10)11/h5H,1-4H2,(H2,10,11) |
InChI Key |
OQJNRFJWBROGBB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1C(=S)N)(F)F |
Origin of Product |
United States |
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